molecular formula C26H41N7O6 B14203171 L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine CAS No. 832743-62-1

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine

Cat. No.: B14203171
CAS No.: 832743-62-1
M. Wt: 547.6 g/mol
InChI Key: NUGYCZYAPPNSMY-JMMIECQRSA-N
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Description

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids tyrosine, proline, ornithine, and isoleucine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (isoleucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (ornithine) is activated and coupled to the growing peptide chain.

    Repeat: Steps 2 and 3 are repeated for each subsequent amino acid (proline and tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with careful control of reaction conditions and purification processes to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions with specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Major Products Formed

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-prolyl-L-ornithyl-L-isoleucine: Lacks the diaminomethylidene group.

    L-Tyrosyl-L-prolyl-L-ornithyl-L-valine: Contains valine instead of isoleucine.

    L-Tyrosyl-L-prolyl-L-ornithyl-L-leucine: Contains leucine instead of isoleucine.

Uniqueness

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties. This modification can influence the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

832743-62-1

Molecular Formula

C26H41N7O6

Molecular Weight

547.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C26H41N7O6/c1-3-15(2)21(25(38)39)32-22(35)19(6-4-12-30-26(28)29)31-23(36)20-7-5-13-33(20)24(37)18(27)14-16-8-10-17(34)11-9-16/h8-11,15,18-21,34H,3-7,12-14,27H2,1-2H3,(H,31,36)(H,32,35)(H,38,39)(H4,28,29,30)/t15-,18-,19-,20-,21-/m0/s1

InChI Key

NUGYCZYAPPNSMY-JMMIECQRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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